molecular formula C18H19NO4 B6638465 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide

N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide

Cat. No.: B6638465
M. Wt: 313.3 g/mol
InChI Key: QCGSALSNQHVNFY-UHFFFAOYSA-N
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Description

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide is a spirocyclic compound characterized by its unique structure, which includes two rings sharing a single atom. Spiro compounds have gained significant interest in medicinal chemistry due to their versatility and structural similarity to important pharmacophore centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide typically involves multiple steps, including cyclization reactions and functional group transformations. One common method involves the use of Friedel-Crafts alkylation to form the spirocyclic core, followed by cycloaddition reactions to introduce the furan and carboxamide functionalities . The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature controls to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for better control over reaction conditions and the use of more sustainable reagents and solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl precursors .

Scientific Research Applications

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyrazine-2-carboxamide
  • Spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide

Uniqueness

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide stands out due to its specific combination of functional groups and its spirocyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and stability .

Properties

IUPAC Name

N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(16-6-3-9-22-16)19-14-12-18(7-10-21-11-8-18)23-15-5-2-1-4-13(14)15/h1-6,9,14H,7-8,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSALSNQHVNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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